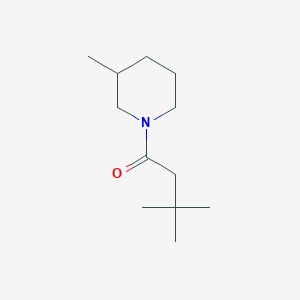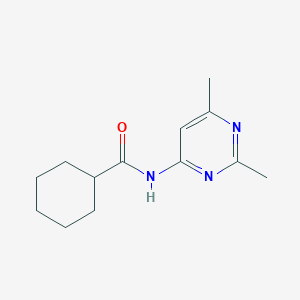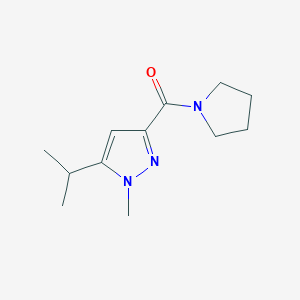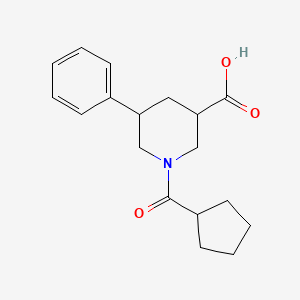
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the family of psychoactive substances. It is a designer drug that has been gaining popularity in recent years due to its stimulating and euphoric effects. Dibutylone is chemically similar to other cathinones, such as methylone and ethylone, and is often marketed as a substitute for these drugs.
Wirkmechanismus
The exact mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been shown to produce a range of physiological and biochemical effects in animal studies. These include increased locomotor activity, hyperthermia, and alterations in brain dopamine and serotonin levels. However, the long-term effects of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one on the brain and other organs are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one in lab experiments is its availability as a synthetic cathinone, which allows for controlled studies of its effects. However, one limitation is its potential for abuse, which raises ethical concerns and limits its use in human studies.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one. These include studies on its long-term effects on the brain and other organs, its potential as a therapeutic agent for psychiatric disorders, and its use in drug testing and analysis. Additionally, further studies are needed to understand the mechanism of action of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one and its interactions with other drugs and substances.
Synthesemethoden
The synthesis of 3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one involves the reaction of 1-(3-methylpiperidin-1-yl)butan-1-one with 2-bromo-3,3-dimethylbutanone in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one has been studied extensively in the field of forensic science, particularly in the context of drug testing and analysis. Its detection and identification in biological and non-biological samples have been reported using various techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-6-5-7-13(9-10)11(14)8-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHYGLXGZVMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-methylpiperidin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)

![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)

